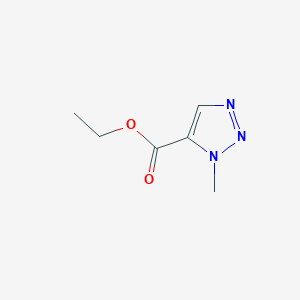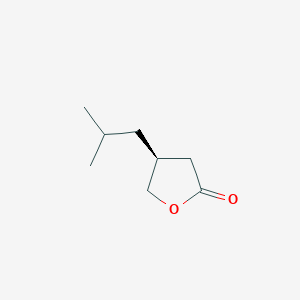
5-ジメチルアミノ-2,3,4,5-テトラヒドロ-1H-ベンゾアゼピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. This compound has garnered attention due to its potential therapeutic and environmental applications.
科学的研究の応用
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine are the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
The compound interacts with its targets by acting as an antagonist at the muscarinic (M3) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the downstream effects triggered by these receptors .
Biochemical Pathways
Given its antagonistic action on muscarinic (m3) receptors, it can be inferred that it impacts thecholinergic signaling pathways . By blocking the M3 receptors, it disrupts the normal functioning of these pathways, leading to various downstream effects .
Pharmacokinetics
Itsmolecular weight is 190.28 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine’s action are largely due to its antagonistic effect on muscarinic (M3) receptors . By blocking these receptors, it can potentially alter various physiological processes controlled by the cholinergic signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety.
化学反応の分析
Types of Reactions
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine: This compound shares a similar core structure but differs in its substituents.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro structure but belongs to a different chemical class.
Uniqueness
5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGKPZGOKPOJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444998 |
Source


|
| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155061-62-4 |
Source


|
| Record name | 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)





![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)
